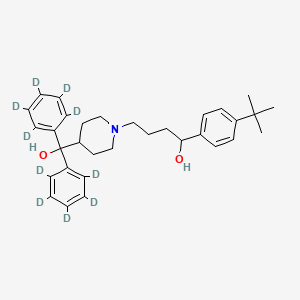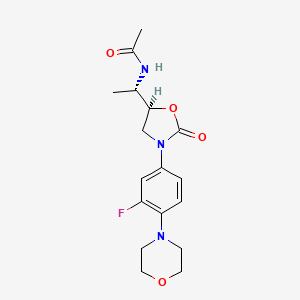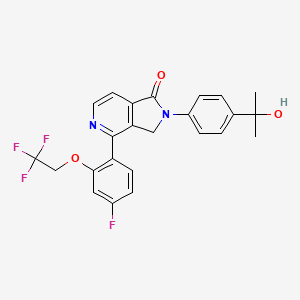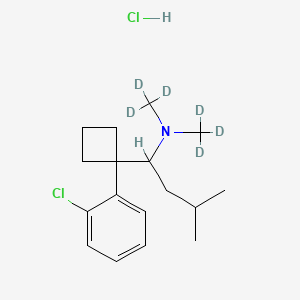
4-Deschloro-2-chloro Sibutramine-d6 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Deschloro-2-chloro Sibutramine-d6 (hydrochloride) is a deuterium-labeled analog of 4-Deschloro-2-chloro Sibutramine. This compound is primarily used in scientific research, particularly in the fields of pharmacology and biochemistry. The deuterium labeling allows for the tracking and analysis of the compound in various biological systems, making it a valuable tool for studying metabolic pathways and drug interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Deschloro-2-chloro Sibutramine-d6 (hydrochloride) involves several steps:
Starting Material: The synthesis begins with the preparation of the deuterium-labeled starting material.
Chlorination: The next step involves the selective chlorination of the compound to introduce the chlorine atoms at the desired positions.
Cyclization: The chlorinated intermediate undergoes cyclization to form the cyclobutyl ring structure.
Amine Introduction:
Industrial Production Methods
Industrial production of 4-Deschloro-2-chloro Sibutramine-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: This method involves carrying out the reactions in large reactors, allowing for better control over reaction conditions.
Continuous Flow Processing: This method involves the continuous flow of reactants through a series of reactors, providing a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
4-Deschloro-2-chloro Sibutramine-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with substituted functional groups at the chlorine positions.
Scientific Research Applications
4-Deschloro-2-chloro Sibutramine-d6 (hydrochloride) has several scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Pathways: Helps in tracing metabolic pathways and understanding drug metabolism.
Drug Interactions: Used to study interactions between different drugs and their effects on metabolic pathways.
Biochemical Research: Employed in various biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-Deschloro-2-chloro Sibutramine-d6 (hydrochloride) involves its interaction with specific molecular targets in the body. The compound primarily acts as a serotonin-norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This action leads to enhanced neurotransmission and has implications for its use in studying neurological and psychiatric disorders.
Comparison with Similar Compounds
Similar Compounds
Sibutramine: The parent compound, used as an appetite suppressant.
4-Deschloro Sibutramine: A derivative lacking one chlorine atom.
2-Chloro Sibutramine: A derivative with a chlorine atom at a different position.
Uniqueness
4-Deschloro-2-chloro Sibutramine-d6 (hydrochloride) is unique due to its deuterium labeling, which allows for precise tracking and analysis in biological systems. This feature makes it particularly valuable for pharmacokinetic and metabolic studies, providing insights that are not possible with non-labeled compounds.
Properties
Molecular Formula |
C17H27Cl2N |
|---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
1-[1-(2-chlorophenyl)cyclobutyl]-3-methyl-N,N-bis(trideuteriomethyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H26ClN.ClH/c1-13(2)12-16(19(3)4)17(10-7-11-17)14-8-5-6-9-15(14)18;/h5-6,8-9,13,16H,7,10-12H2,1-4H3;1H/i3D3,4D3; |
InChI Key |
AOQSMDJNCAAYER-SKCUOGQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(CC(C)C)C1(CCC1)C2=CC=CC=C2Cl)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=CC=C2Cl)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


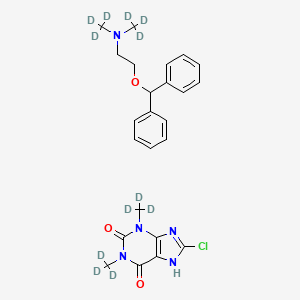






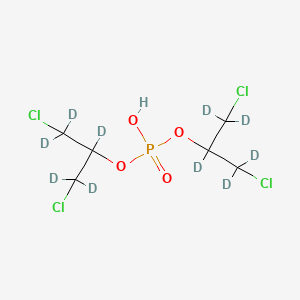

ethanone](/img/structure/B12413527.png)
![1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)
